2-Tert-butoxy-3-hydroxybenzoic acid
Description
2-Tert-butoxy-3-hydroxybenzoic acid (hypothetical structure based on nomenclature) is a substituted benzoic acid derivative featuring a tert-butoxy group at the ortho position (C2) and a hydroxyl group at the meta position (C3).
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-9-7(10(13)14)5-4-6-8(9)12/h4-6,12H,1-3H3,(H,13,14) |
InChI Key |
WPTVXPBECCWXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Tert-butoxy-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and tert-butoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Positional Isomer: 3-Tert-butoxybenzoic Acid
Key Differences :
- Substituent Arrangement : Unlike 2-tert-butoxy-3-hydroxybenzoic acid, 3-tert-butoxybenzoic acid (C11H14O3, MW 194.23) lacks a hydroxyl group and positions the tert-butoxy group at C3. This difference alters electronic effects and steric interactions .
- Acidity : The hydroxyl group in this compound is expected to enhance acidity compared to 3-tert-butoxybenzoic acid, where only the carboxylic acid contributes to proton donation.
- Synthetic Feasibility: 3-Tert-butoxybenzoic acid has documented synthesis routes with yields ranging from 65% to 92% (e.g., tert-butylation of 3-hydroxybenzoic acid derivatives) .
Functional Group Analogs: 2-Methylbutyric Acid
Key Differences :
- Structural Class : 2-Methylbutyric acid (CAS 116-53-0) is a branched-chain aliphatic carboxylic acid, distinct from aromatic benzoic acid derivatives. Its primary use is as an industrial intermediate under controlled conditions .
- Reactivity : The absence of an aromatic ring and hydroxyl/tert-butoxy substituents in 2-methylbutyric acid limits its utility in applications requiring π-π interactions or hydrogen bonding, which are critical for benzoic acid analogs.
Data Table: Comparative Properties
Research Implications and Limitations
- Steric and Electronic Effects : The tert-butoxy group at C2 in this compound may hinder electrophilic substitution reactions compared to its C3-substituted analog, favoring nucleophilic pathways.
- Hydrogen Bonding : The hydroxyl group in the target compound could enhance solubility in polar solvents or interaction with biological targets, a feature absent in 3-tert-butoxybenzoic acid.
- Data Gaps : Direct experimental data on this compound are unavailable in the provided evidence. Further studies are needed to validate its synthesis, stability, and applications.
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